molecular formula C11H13FO B1324700 2,2-DIMETHYL-3'-FLUOROPROPIOPHENONE CAS No. 62681-85-0

2,2-DIMETHYL-3'-FLUOROPROPIOPHENONE

Cat. No.: B1324700
CAS No.: 62681-85-0
M. Wt: 180.22 g/mol
InChI Key: UQSOTBCAPUHYBF-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Propiophenones in Organic Synthesis

Fluorinated propiophenones are a class of compounds that have found utility as intermediates and reagents in organic synthesis. The introduction of fluorine into the propiophenone (B1677668) scaffold can significantly alter the molecule's physical and chemical properties. numberanalytics.com This is due to fluorine's high electronegativity and relatively small size, which can influence factors like lipophilicity, metabolic stability, and receptor binding affinity. ucd.ie

In synthetic chemistry, fluorinated propiophenones can serve as precursors for more complex molecules. For instance, α-(perfluoroalkylsulfonyl)propiophenones have been developed as bench-stable reagents for the light-mediated perfluoroalkylation of aromatic compounds. nih.gov This highlights the role of the propiophenone structure as a platform for developing novel synthetic methodologies. The synthesis of chiral organofluorine compounds, which are valuable in medicinal and materials chemistry, has also been explored using propiophenone derivatives. maynoothuniversity.ie For example, the asymmetric nucleophilic fluorination of 2-bromopropiophenone (B137518) has been demonstrated as a pathway to chiral 2-fluoropropiophenone. maynoothuniversity.ie

Historical Development and Significance of Fluorine in Organic Chemistry

The journey of fluorine in organic chemistry is a fascinating one, marked by early challenges and eventual widespread application. The element fluorine was first isolated by Henri Moissan in 1886, a feat that earned him a Nobel Prize. nih.govacs.org However, due to the extreme reactivity and hazardous nature of elemental fluorine, the field of organofluorine chemistry remained relatively underdeveloped until the mid-20th century. nih.gov

A significant turning point was the Manhattan Project during World War II, which required the large-scale production of fluorine for the enrichment of uranium. nih.gov This spurred the development of techniques for handling fluorine and its compounds safely. In the post-war era, companies like DuPont commercialized key fluorochemicals, including refrigerant gases (Freons) and polytetrafluoroethylene (Teflon). wikipedia.org

The introduction of fluorine into organic molecules can impart unique properties, making it a valuable tool in drug discovery and materials science. ucd.ienih.gov Fluorinated compounds often exhibit enhanced stability and altered biological activity compared to their non-fluorinated counterparts. ucd.ie This has led to the development of numerous fluorinated pharmaceuticals and agrochemicals. nih.govwikipedia.org The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the increased thermal and metabolic stability of fluorinated compounds. nih.gov

Overview of Research Trajectories for 2,2-DIMETHYL-3'-FLUOROPROPIOPHENONE and Related Structures

Research involving this compound and its analogs primarily focuses on their synthesis and potential applications as building blocks for more complex molecules. The synthesis of this compound and related structures often involves standard organic chemistry reactions, with a focus on achieving good yields and purity.

Studies on related structures provide insights into the potential research directions for this compound. For example, research on other halogenated and substituted propiophenones explores their utility in various chemical transformations. The synthesis of derivatives of 3-hydroxy-2,2-dimethylpropionic acid, which shares a structural similarity with the propiophenone, has been investigated for potential biological activity. rsc.org

Furthermore, the development of new synthetic methods often utilizes related ketone structures. For instance, the synthesis of α-(perfluoroalkylsulfonyl)propiophenones for perfluoroalkylation reactions demonstrates the ongoing interest in leveraging the propiophenone core for novel chemical transformations. nih.gov The study of chiral quaternary phosphonium (B103445) fluorides for asymmetric fluorination of 2-bromopropiophenone also points to the potential for developing stereoselective reactions with fluorinated propiophenone derivatives. maynoothuniversity.ie

Table 2: Mentioned Compounds

Compound Name
This compound
2-bromopropiophenone
2-fluoropropiophenone
3-hydroxy-2,2-dimethylpropionic acid
α-(perfluoroalkylsulfonyl)propiophenones

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluorophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSOTBCAPUHYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642470
Record name 1-(3-Fluorophenyl)-2,2-dimethylpropan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62681-85-0
Record name 1-(3-Fluorophenyl)-2,2-dimethylpropan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-fluorophenyl)-2,2-dimethylpropan-1-one
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Advanced Synthetic Methodologies for 2,2 Dimethyl 3 Fluoropropiophenone and Structural Analogues

Acylation-Based Synthetic Routes

Acylation reactions, particularly the Friedel-Crafts acylation, represent a fundamental approach for the synthesis of aryl ketones, including 2,2-dimethyl-3'-fluoropropiophenone. This method involves the introduction of an acyl group onto an aromatic ring.

Friedel-Crafts Acylation of Fluorinated Aromatic Substrates

The direct synthesis of this compound can be achieved via the Friedel-Crafts acylation of fluorobenzene (B45895) with pivaloyl chloride. pearson.comresearchgate.net In this electrophilic aromatic substitution reaction, the pivaloyl group ( (CH₃)₃CCO- ) is introduced into the fluorobenzene ring. The fluorine atom on the aromatic ring is a deactivating group but directs incoming electrophiles to the ortho and para positions. Therefore, the reaction yields a mixture of isomers, primarily 4'-fluoro- and 2'-fluoro-2,2-dimethylpropiophenone, with the target 3'-fluoro isomer not being the primary product of this specific route.

A notable challenge with using pivaloyl chloride is the stability of the corresponding acylium ion. The tertiary carbon adjacent to the carbonyl can lead to decarbonylation, where the acylium ion breaks down to form a stable tert-butyl carbocation and carbon monoxide. guidechem.com This can result in Friedel-Crafts alkylation as a competing side reaction, producing tert-butylfluorobenzene isomers instead of the desired ketone. guidechem.com Overcoming these selectivity and stability challenges is a key focus of methodological development. The reaction is a versatile method for acylating aromatic compounds, though it can be limited by harsh conditions and potential side reactions. iitk.ac.in

Strategic Selection and Optimization of Lewis Acid Catalysts

The choice of a Lewis acid catalyst is critical in Friedel-Crafts acylation, as it activates the acyl chloride, enhancing its electrophilicity. iitk.ac.innumberanalytics.com Stoichiometric amounts of the catalyst are often necessary because both the reactant and the ketone product can form complexes with the Lewis acid. organic-chemistry.org

For substrates like fluorobenzene, which is deactivated towards electrophilic substitution, strong Lewis acids are generally required. Aluminum chloride (AlCl₃) is a powerful and common catalyst for this purpose. iitk.ac.innumberanalytics.com However, milder catalysts such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also be employed, sometimes offering improved selectivity. iitk.ac.innumberanalytics.com

Recent research has explored more advanced and reusable catalysts. Hafnium (IV) triflate and rare earth triflates (RE(OTf)₃), for instance, have been shown to effectively catalyze the acylation of unactivated benzenes like fluorobenzene, even in solvent-free conditions. researchgate.net These catalysts can be recovered and reused, offering a more sustainable approach. researchgate.net The synergistic effect of combining a rare earth triflate with trifluoromethanesulfonic acid has also been investigated to enhance catalytic activity. researchgate.net

Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation

Catalyst Reactivity Substrate Suitability Notes
Aluminum chloride (AlCl₃) High Activated and moderately deactivated arenes Most common, requires stoichiometric amounts. iitk.ac.innumberanalytics.com
Ferric chloride (FeCl₃) Moderate Generally for activated arenes Milder alternative to AlCl₃. numberanalytics.com
Boron trifluoride (BF₃) Moderate Versatile Often used for various acylation reactions. numberanalytics.com

Carbon-Carbon Bond Forming Reactions

Modern synthetic chemistry offers powerful alternatives to classical methods, relying on the formation of carbon-carbon bonds through organometallic intermediates.

Directed Ortho-Metalation and Related Techniques

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org In this approach, a directing metalation group (DMG) on the aromatic ring complexes with a strong base, typically an organolithium reagent, to facilitate deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org

The fluorine atom can act as a moderate DMG. organic-chemistry.org For synthesizing this compound, one could start with 1,3-difluorobenzene. One fluorine atom would direct the lithiation to the 2-position. The resulting aryllithium intermediate can then be treated with an electrophile like pivaloyl chloride or pivalaldehyde followed by oxidation to install the 2,2-dimethylpropanoyl group. More advanced bases like the Knochel-Hauser base (TMPMgCl·LiCl) have been shown to achieve highly selective ortho-metalation of fluoroarenes, which can then react with various electrophiles. researchgate.net

Cross-Coupling Strategies for Arylation and Alkylation of Propiophenone (B1677668) Precursors

Palladium-catalyzed cross-coupling reactions provide a highly versatile and efficient means of forming aryl ketones. tandfonline.com These methods typically involve the reaction of an organometallic reagent with an organic halide or triflate. nih.gov

To synthesize this compound, several cross-coupling strategies could be employed:

Suzuki-Miyaura Coupling : This could involve the reaction of 3-fluorophenylboronic acid with pivaloyl chloride. Palladium catalysts, often with phosphine (B1218219) ligands, are used to facilitate this transformation. tandfonline.comorganic-chemistry.org Aqueous systems using a palladium(II) chloride catalyst without phosphine ligands have also been developed, offering a more environmentally friendly option. tandfonline.com

Carbonylative Cross-Coupling : A three-component reaction involving a 3-fluoro-substituted aryl halide (e.g., 1-bromo-3-fluorobenzene), carbon monoxide, and a tert-butyl organometallic reagent can construct the ketone in a single step. acs.org Alternatively, the coupling of an arylboronic acid with an aryl halide under a carbon monoxide atmosphere can yield unsymmetrical biaryl ketones. acs.org

Negishi Coupling : This involves the reaction of an organozinc reagent with an acyl chloride. For instance, a tert-butyl zinc reagent could be coupled with 3-fluorobenzoyl chloride.

These cross-coupling methods are often characterized by their mild reaction conditions and high tolerance for various functional groups, making them powerful tools for complex molecule synthesis. tandfonline.comnih.gov

Table 2: Overview of Cross-Coupling Strategies for Ketone Synthesis

Reaction Name Coupling Partners Catalyst System (Example) Key Advantages
Suzuki-Miyaura Arylboronic acid + Acyl chloride/anhydride PdCl₂(PPh₃)₂, Pd(OAc)₂ Air and moisture stability of boronic acids. tandfonline.comorganic-chemistry.org
Negishi Organozinc reagent + Acyl chloride PEPPSI-IPr (Palladium-NHC) High reactivity and functional group tolerance. nih.gov

Regioselective and Stereoselective Fluorination Approaches

Instead of starting with a fluorinated aromatic ring, the fluorine atom can be introduced at a later synthetic stage onto the propiophenone skeleton. This requires highly regioselective fluorination methods.

For aromatic systems, direct electrophilic fluorination of an unsubstituted 2,2-dimethylpropiophenone (B1678491) would generally lead to a mixture of ortho and para isomers due to the directing effect of the acyl group. Achieving selective meta-fluorination is a significant challenge.

A more viable strategy involves the use of substrates where the desired regioselectivity is pre-programmed. For instance, a boronic acid or a stannane (B1208499) group at the 3-position of the propiophenone ring could be converted to a fluorine atom.

Alternatively, modern fluorination techniques using electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄) are widely used. sapub.orgorganic-chemistry.org While direct, selective fluorination of the aromatic ring at the meta position is difficult, these reagents are highly effective for other transformations. For example, they are used in the α-fluorination of ketones or the fluorination of enol ethers or enolates. organic-chemistry.org The development of catalytic methods for the regioselective fluorination of C-H bonds is an active area of research that could provide future pathways to compounds like this compound. nih.govnih.gov

Nucleophilic Fluorination Reagents and Their Application

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into activated aromatic rings. This approach typically involves the displacement of a good leaving group, such as a nitro or halo group, by a fluoride (B91410) ion. A variety of fluoride sources are available, each with its own advantages and limitations.

Common nucleophilic fluorinating agents include simple alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as quaternary ammonium (B1175870) fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.org The reactivity of these fluoride sources is highly dependent on the solvent and the presence of any water, which can strongly solvate the fluoride ion and reduce its nucleophilicity. tcichemicals.com To overcome these limitations, anhydrous forms of reagents like TBAF have been developed, showing high efficacy in the fluorination of primary alkyl halides and activated aromatic systems. acsgcipr.org

More recently, specialized reagents have been developed to enhance the efficiency and substrate scope of nucleophilic fluorination. PyFluor, for instance, is a stable and cost-effective reagent for the deoxyfluorination of alcohols. ucla.edu For aromatic systems, ionic liquids and phase-transfer catalysts are often employed to increase the solubility and reactivity of metal fluorides. organic-chemistry.org A notable example is the use of [IPrH][F(HF)₂], a highly selective and soluble reagent, which has been successfully used in the microwave-assisted fluorination of various substrates, including benzyl (B1604629) halides and nitroaromatics. nih.gov

ReagentSubstrate TypeConditionsKey Features
KF, CsFActivated Aryl Halides/Nitro CompoundsPolar aprotic solvents (e.g., DMSO, DMF), often with phase-transfer catalystsCost-effective, but reactivity is sensitive to water. acsgcipr.orgorganic-chemistry.org
TBAF (anhydrous)Primary Alkyl Halides, Activated Aryl HalidesPolar aprotic solvents (e.g., acetonitrile, DMSO)High reactivity, fluorinates under mild conditions. acsgcipr.org
PyFluorAlcoholsNot specified in provided contextStable, low-cost deoxyfluorination reagent. ucla.edu
[IPrH][F(HF)₂]Benzyl Halides, NitroaromaticsMicrowave-assisted, with DIPEA or alkali metal fluoridesHigh selectivity and solubility, recyclable. nih.gov

Electrophilic Fluorination Reagents and Mechanistic Insights

Electrophilic fluorination offers a direct route to introduce fluorine onto electron-rich aromatic rings. This method utilizes reagents that act as a source of an electrophilic fluorine atom ("F⁺"). wikipedia.org A variety of N-F reagents, where the fluorine is attached to an electron-withdrawing nitrogen-containing group, have been developed and are now commercially available. wikipedia.orgalfa-chemistry.com

Among the most common electrophilic fluorinating agents are N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), widely known as Selectfluor®. numberanalytics.combrynmawr.edu These reagents are generally stable solids that are easier and safer to handle than elemental fluorine. numberanalytics.com They have been successfully employed in the fluorination of a wide range of aromatic and heteroaromatic compounds. numberanalytics.comnumberanalytics.com

The mechanism of electrophilic aromatic fluorination has been a subject of debate, with two primary pathways proposed: a polar SEAr (electrophilic aromatic substitution) mechanism and a single-electron transfer (SET) mechanism. wikipedia.org The SEAr mechanism involves the formation of a Wheland intermediate (a sigma complex), followed by the loss of a proton. researchgate.netresearchgate.net The SET mechanism, on the other hand, involves the initial transfer of an electron from the aromatic substrate to the fluorinating reagent. nih.gov

Kinetic isotope effect studies on the fluorination of aromatic compounds with N-F reagents have shown small values for kH/kD (typically between 0.86 and 1.00). researchgate.netresearchgate.net This suggests that the cleavage of the C-H bond is not the rate-determining step, which is consistent with the polar SEAr mechanism where the formation of the Wheland intermediate is the slow step. researchgate.netresearchgate.net

ReagentAbbreviationTypical SubstratesMechanistic Aspect
N-FluorobenzenesulfonimideNFSIElectron-rich aromatics, enolatesN-F reagent, participates in SEAr-type reactions. numberanalytics.combrynmawr.edu
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Electron-rich aromatics, alkenesCationic N-F reagent, generally follows an SEAr mechanism with aromatics. numberanalytics.comnumberanalytics.com
N-Fluoropyridinium salts-Electron-rich aromatics, enolatesReactivity can be tuned by substituents on the pyridine (B92270) ring. numberanalytics.com

Functionalization through Amine-Involving Reactions

The introduction of aminoalkyl groups is a common strategy in the development of pharmacologically active compounds. For propiophenone scaffolds, the Mannich reaction and related methodologies provide a powerful tool for this purpose.

Mannich-Type Condensations for Aminoalkyl Propiophenones

The Mannich reaction is a three-component condensation involving a non-enolizable aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen, such as a ketone. nih.govjyoungpharm.org In the context of propiophenone synthesis, the ketone itself can serve as the active hydrogen component, leading to the formation of β-amino-carbonyl compounds, also known as Mannich bases. nih.gov

The reaction proceeds through the initial formation of an iminium ion from the aldehyde and the amine. This electrophilic iminium ion then reacts with the enol form of the ketone to form the C-C bond, resulting in the final aminoalkylated product. nih.gov For a substrate like 2,2-dimethylpropiophenone, the enolization would occur at the methylene (B1212753) group adjacent to the carbonyl, leading to substitution at the β-position.

The scope of the Mannich reaction is broad, accommodating a variety of amines and carbonyl compounds. Recent studies have explored the use of ionic liquids as catalysts to promote the reaction under mild conditions. nih.gov For instance, the reaction of acetophenone (B1666503) with various anilines and benzaldehyde (B42025) has been shown to proceed in good to excellent yields in the presence of diethanolammonium chloroacetate. nih.gov

Carbonyl ComponentAmine ComponentAldehyde ComponentProduct Type
Acetophenone/Substituted AcetophenonesSubstituted AnilinesBenzaldehydeβ-Aryl-β-amino ketone derivatives. nih.gov
Dehydrozingerone (B89773)Secondary AminesFormaldehydeAminomethylated dehydrozingerone derivatives. jyoungpharm.org
Ketones (general)Primary/Secondary AminesFormaldehydeβ-Amino-carbonyl compounds (Mannich bases).

Implementation of Chiral Auxiliaries for Enantioselective Synthesis

To control the stereochemistry of the newly formed chiral center in aminoalkyl propiophenones, chiral auxiliaries can be employed. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. youtube.comyoutube.com After the desired transformation, the auxiliary can be removed and ideally recycled.

A common strategy involves the use of chiral oxazolidinones, such as those derived from Evans, which can be acylated with the propiophenone moiety. youtube.com The resulting chiral imide can then undergo a diastereoselective enolization and subsequent reaction with an electrophile, such as an iminium ion precursor for a Mannich-type reaction. The steric hindrance provided by the substituent on the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary reveals the enantiomerically enriched product.

Alternatively, chiral catalysts can be used to achieve enantioselectivity. For example, chiral cyclopropenimine catalysts have been shown to be highly effective in promoting enantioselective Mannich reactions between glycine (B1666218) imines and N-Boc-aldimines. organic-chemistry.org Copper-catalyzed reductive coupling using a chiral ligand has also been developed for the enantioselective aminoallylation of ketones, providing access to chiral 1,2-aminoalcohols. nih.gov While not directly applied to this compound in the provided context, these methodologies highlight the potential for achieving high levels of enantiocontrol in the synthesis of related chiral aminoalkyl ketones.

Chiral Control MethodKey FeatureExample Application
Chiral Auxiliaries (e.g., Evans Oxazolidinones)Temporary incorporation of a chiral group to direct stereoselective bond formation. youtube.comDiastereoselective alkylation and aldol (B89426) reactions. youtube.com
Chiral Catalysts (e.g., Cyclopropenimine)A small amount of a chiral catalyst creates a chiral environment for the reaction.Enantioselective Mannich reactions of glycine imines. organic-chemistry.org
Metal-Catalyzed Asymmetric Synthesis (e.g., Cu-catalyzed)A chiral ligand coordinates to a metal center to induce enantioselectivity.Enantioselective aminoallylation of ketones. nih.gov

Modern Synthetic Techniques and Process Intensification

The development of more efficient, safer, and scalable synthetic processes is a key goal in modern chemistry. Continuous flow technology has emerged as a powerful tool for achieving these objectives.

Continuous Flow Reactor Applications in Propiophenone Synthesis

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a reactor. nih.gov This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and the potential for straightforward scale-up. nih.govresearchgate.net

The synthesis of propiophenone derivatives has been successfully adapted to continuous flow systems. For example, the continuous flow telescopic synthesis of 3-methoxy propiophenone has been achieved via a Grignard reaction. researcher.life This demonstrates the feasibility of performing organometallic reactions, which can be highly exothermic and difficult to control in batch, in a flow environment.

While a specific continuous flow synthesis of this compound is not detailed in the provided search results, the synthesis of other structurally related compounds, such as propofol (B549288) (2,6-diisopropylaniline), has been accomplished using a two-step continuous flow process involving a Friedel-Crafts alkylation and a decarboxylation. nih.govresearchgate.net This highlights the versatility of flow chemistry in handling a range of reaction types relevant to the synthesis of substituted aromatic ketones. The ability to perform multi-step sequences in a continuous fashion without isolating intermediates ("telescopic synthesis") further enhances the efficiency of this approach.

Microwave-Assisted and Sonochemical Synthesis of Fluorinated Ketones

The quest for more efficient, rapid, and environmentally benign chemical transformations has led to the widespread adoption of advanced energy input technologies in organic synthesis. Among these, microwave (MW) irradiation and ultrasound (sonochemistry) have emerged as powerful tools for accelerating reactions, improving yields, and enhancing selectivity. nih.govresearchgate.net These techniques have found significant application in the synthesis of ketones, including fluorinated analogues which are important precursors in pharmaceuticals and materials science. sapub.orgscholarsresearchlibrary.com The synthesis of compounds like this compound and its structural relatives can be significantly optimized using these advanced methodologies, which often offer substantial advantages over conventional heating methods. nih.gov

Microwave-Assisted Synthesis of Fluorinated Ketones

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules and ions to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. scholarsresearchlibrary.comorganic-chemistry.org This "in-core" heating is fundamentally different from conventional heating, where heat is transferred from the vessel walls inwards, often resulting in temperature gradients and localized overheating. nih.gov The primary advantages of MAOS include dramatic reductions in reaction times (from hours to minutes), increased product yields, and often, the ability to perform reactions in solvent-free conditions, aligning with the principles of green chemistry. scholarsresearchlibrary.comresearchgate.net

The synthesis of fluorinated aromatic ketones, structurally analogous to this compound, is frequently achieved through Friedel-Crafts acylation. Microwave irradiation has been successfully employed to drive these reactions. For instance, the acylation of fluorobenzene with various acid anhydrides or acyl halides can be catalyzed by a silica (B1680970) gel-immobilized dendrimer scandium trifluoromethanesulfonate (B1224126) resin under microwave conditions. google.com This method not only provides the desired para-acylated product but also utilizes a recyclable catalyst, enhancing its economic and environmental viability. google.com

Research has demonstrated the utility of microwave irradiation in various reactions pertinent to the synthesis of fluorinated ketones and their precursors. For example, the amination of fluorobenzenes has been achieved in good to excellent yields under microwave irradiation without the need for a strong base or catalyst. researchgate.net Furthermore, microwave-assisted synthesis has been applied to the creation of various heterocyclic compounds and in esterification reactions, showcasing the broad applicability of this technology. researchgate.netmdpi.com In the context of PET radiochemistry, microwave heating has been shown to significantly enhance [¹⁸F]fluorination yields and reduce reaction times compared to conventional heating. nih.gov

ReactantsCatalyst/ReagentsSolventMW Power & Temp.TimeProductYieldReference
Fluorobenzene, Acetic AnhydrideSilica gel immobilized dendrimer scandium trifluoromethanesulfonate resinNone130 W, ~50°C5 minp-FluoroacetophenoneNot specified google.com
Benzoic Acid, MethanolN-Fluorobenzenesulfonimide (NFSi)MethanolNot specified, 120°C30 minMethyl BenzoateNot specified mdpi.com
TPFPP, Glycine, ParaformaldehydeNoneChlorobenzene290 W, 135°C4 hPyrrolidine-fused Chlorin41% mdpi.com
Fluorobenzenes, AminesNoneN-Methylpyrrolidinone (NMP)Not specifiedNot specifiedAminated FluorobenzenesGood to Excellent researchgate.net

Sonochemical Synthesis of Fluorinated Ketones

Sonochemistry harnesses the energy of ultrasound to induce acoustic cavitation: the formation, growth, and violent collapse of bubbles in a liquid. chemicalbook.com This collapse generates localized hot spots with transient high temperatures (up to 5000°C) and pressures (approaching 2000 atm), creating unique reaction conditions that can accelerate reaction rates and alter reaction pathways. nih.govchemicalbook.com For heterogeneous solid-liquid reactions, ultrasound enhances mass transport and keeps solid surfaces clean and active.

The Friedel-Crafts acylation, a key reaction for synthesizing aromatic ketones, has been shown to benefit significantly from ultrasonic irradiation. An efficient and simple method for this reaction involves using inexpensive and readily available ferric sulphate as a catalyst at room temperature. niscpr.res.in The application of ultrasound in this system leads to good yields of the respective aromatic ketones within a much shorter reaction time (30-45 minutes) compared to silent (non-sonicated) conditions. niscpr.res.in This methodology is applicable to a range of aromatic and polyaromatic compounds, demonstrating its potential for industrial applications due to its cost-effectiveness and ease of product purification. niscpr.res.in

Ultrasound has been employed to promote various other organic transformations. For example, the synthesis of arylhydrazones from phenylhydrazines and carbonyl compounds proceeds in excellent yields and short reaction times under ultrasonic irradiation at ambient temperature without any added catalyst. nih.gov The use of ultrasound has also been beneficial in the preparation of various pharmaceutically relevant scaffolds, often leading to higher yields and shorter reaction times compared to conventional methods. nih.gov

ReactantsCatalyst/ReagentsSolventUltrasound ParametersTimeProduct TypeYieldReference
Aromatics, Acyl ChloridesFerric SulphateNot specifiedNot specified30-45 minAromatic KetonesGood niscpr.res.in
2-Naphthol, Aldehydes, Malononitrile, Ammonium AcetateNoneWater40 kHz, 250 W1 hDihydroquinolines96% nih.gov
Phenylhydrazines, Carbonyl CompoundsNoneNot specifiedNot specifiedShortArylhydrazonesExcellent nih.gov

Chemical Reactivity, Transformations, and Mechanistic Investigations of 2,2 Dimethyl 3 Fluoropropiophenone

Carbonyl Group Reactivity and Derivatization

The ketone carbonyl group is a primary site of reactivity in 2,2-dimethyl-3'-fluoropropiophenone, susceptible to both reduction and oxidation, leading to a variety of derivatives.

Reductive Pathways to Alcohols and Other Functionalities

The carbonyl group can be readily reduced to a secondary alcohol, forming 1-(3-fluorophenyl)-2,2-dimethylpropan-1-ol. This transformation can be achieved using a range of common reducing agents. The choice of reagent can influence the selectivity and conditions required for the reaction.

Table 1: Predicted Reductive Transformations of this compound

Reagent Predicted Product Reaction Type
Sodium borohydride (B1222165) (NaBH₄) 1-(3-fluorophenyl)-2,2-dimethylpropan-1-ol Hydride Reduction
Lithium aluminum hydride (LiAlH₄) 1-(3-fluorophenyl)-2,2-dimethylpropan-1-ol Hydride Reduction

The reduction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. Due to the steric hindrance from the adjacent t-butyl group, the reaction rates may be slower compared to less hindered ketones.

Oxidative Transformations to Carboxylic Acids and Related Compounds

The oxidation of this compound is not straightforward. Lacking alpha-hydrogens, it is resistant to standard oxidation reactions that typically proceed through an enol or enolate intermediate. However, under specific and often forcing conditions, oxidative cleavage of the carbon-carbon bond between the carbonyl and the t-butyl group can occur.

One such pathway is the Baeyer-Villiger oxidation. In this reaction, a peroxy acid is used to convert the ketone into an ester. The migratory aptitude of the adjacent groups determines the product. Typically, tertiary alkyl groups have a high migratory aptitude. This would lead to the formation of tert-butyl 3-fluorobenzoate. Subsequent hydrolysis of this ester under acidic or basic conditions would yield 3-fluorobenzoic acid and tert-butanol.

Table 2: Predicted Oxidative Transformations of this compound

Reagent(s) Intermediate Product Final Product (after hydrolysis) Reaction Type
1. Peroxy acid (e.g., m-CPBA) 2. H₃O⁺/H₂O tert-butyl 3-fluorobenzoate 3-fluorobenzoic acid Baeyer-Villiger Oxidation

Aromatic Ring Reactivity and Substitution Patterns

The reactivity of the 3-fluorophenyl ring is governed by the electronic effects of its two substituents: the deactivating, meta-directing propiophenone (B1677668) group and the deactivating, ortho, para-directing fluorine atom.

Electrophilic Aromatic Substitution (EAS) Studies

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring. The existing substituents direct the incoming electrophile to specific positions. uci.edu Both the acyl group and the fluorine atom are deactivating, making the ring less reactive than benzene itself. uci.edulibretexts.org Their directing effects are in opposition, leading to potential mixtures of products.

Fluorine Effect : As a halogen, fluorine is an ortho, para-director due to its ability to donate a lone pair of electrons via resonance, which stabilizes the cationic intermediate (arenium ion). uci.edu

Acyl Group Effect : The propiophenone group is a strong deactivating and meta-director because of its electron-withdrawing nature through both induction and resonance. uci.eduyoutube.com

The most deactivated positions on the ring are C2 and C4 (ortho and para to the acyl group). The fluorine atom directs incoming electrophiles to positions C2 and C4. Conversely, the acyl group directs to C5. The most likely positions for substitution are those least deactivated. Therefore, electrophilic attack is predicted to occur primarily at the C4 and C6 positions, which are ortho and para to the fluorine but meta to the acyl group. Some substitution may also occur at C2.

Table 3: Predicted Regioselectivity in EAS Reactions

Reaction Reagents Major Predicted Product(s)
Nitration HNO₃, H₂SO₄ 1-(4-Nitro-3-fluorophenyl)-2,2-dimethylpropan-1-one and 1-(2-Nitro-5-fluorophenyl)-2,2-dimethylpropan-1-one

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatic Systems

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. wikipedia.org This mechanism is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.org

In this compound, the leaving group is the fluorine atom. However, the strongly electron-withdrawing acyl group is located at the meta position (C1 relative to C3). This position does not allow for resonance stabilization of the negative charge onto the carbonyl oxygen. Therefore, the aromatic ring is not sufficiently activated for a standard SNAr reaction to occur under typical conditions. science.govnih.gov Exceptional conditions, such as very high temperatures or the use of extremely strong nucleophiles, might be required to force a substitution, but this pathway is generally considered unfavorable for this substrate.

Alpha-Carbon Reactivity and Enolate Chemistry

A key structural feature of this compound is the nature of the carbon atom alpha to the carbonyl group. This carbon is a quaternary center, as it is bonded to three methyl groups and the carbonyl carbon.

Enolate formation, a fundamental process in the chemistry of ketones, requires the presence of at least one acidic proton on the alpha-carbon. libretexts.orgmasterorganicchemistry.com A strong base typically abstracts this proton to form a nucleophilic enolate ion, which can then participate in a wide range of reactions, including alkylations and aldol (B89426) condensations. chemistry.coachleah4sci.com

Since this compound has no alpha-protons , it is incapable of forming an enolate ion at this position. Consequently, it cannot undergo the typical reactions associated with enolate chemistry. This lack of alpha-reactivity is a defining characteristic of the molecule.

Transition Metal-Catalyzed Transformations

The fluorine and potential halogen substituents on the aromatic ring of this compound and its derivatives open up avenues for various transition metal-catalyzed cross-coupling reactions.

Palladium catalysts are highly effective for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The 3'-fluoro substituent on the aromatic ring can influence the reactivity of other halogen substituents, and in some cases, the C-F bond itself can be activated. More commonly, a bromo or iodo substituent would be introduced onto the ring to facilitate cross-coupling. For example, the related compound 4'-bromo-2,2-dimethyl-3'-fluoropropiophenone is a known chemical entity and would be an excellent substrate for these reactions.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent. libretexts.orgyoutube.com A brominated derivative of this compound could be coupled with various aryl or vinyl boronic acids or esters to introduce new carbon-carbon bonds. Simple ketones have also been shown to undergo Suzuki-Miyaura coupling via activation of unstrained C-C bonds. nih.govnih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This would allow for the introduction of vinyl groups onto the aromatic ring of a halogenated this compound. The reaction typically shows a high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, providing a direct route to aryl-substituted alkynes. A halogenated this compound could be functionalized with various alkyne-containing moieties using this method.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. nih.gov It is a powerful tool for synthesizing arylamines from halogenated precursors of this compound.

The table below summarizes potential palladium-catalyzed reactions for a brominated analog of the target compound.

Reaction TypeCoupling PartnerCatalyst/Ligand SystemExpected Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ / Base4'-phenyl-2,2-dimethyl-3'-fluoropropiophenone
HeckStyrenePd(OAc)₂ / PPh₃ / Base4'-(2-phenylvinyl)-2,2-dimethyl-3'-fluoropropiophenone
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuI / Base4'-(phenylethynyl)-2,2-dimethyl-3'-fluoropropiophenone
Buchwald-HartwigAnilinePd₂(dba)₃ / BINAP / Base4'-(phenylamino)-2,2-dimethyl-3'-fluoropropiophenone

Copper-catalyzed reactions, particularly the Ullmann condensation, provide a classic method for forming carbon-heteroatom bonds with aryl halides. slideshare.net These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be effective for certain transformations.

Ullmann Condensation: This reaction can be used to form aryl ethers, aryl thioethers, and aryl amines from aryl halides. youtube.comslideshare.net For example, a brominated derivative of this compound could be reacted with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base to form an ether linkage. organic-chemistry.orgnih.gov Similarly, reaction with a thiol would yield a thioether, and reaction with an amine would produce an arylamine.

The ketone functionality of this compound makes it a valuable starting material for the synthesis of various heterocyclic compounds through annulation strategies.

Friedländer Synthesis of Quinolines: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene ketone to produce a quinoline. nih.govwikipedia.orgjk-sci.comorganic-chemistry.org this compound could react with a 2-aminoaryl aldehyde, where the enolate of the propiophenone derivative attacks the aldehyde, followed by cyclization and dehydration to form a substituted quinoline.

Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. slideshare.netwikipedia.orgsynarchive.comnih.gov While not a direct reaction of this compound, an α,β-unsaturated ketone derived from it could be used in this synthesis.

Pinner Synthesis of Pyrimidines: Pyrimidines can be synthesized by the condensation of a β-diketone with an amidine. synarchive.comrsc.org A β-diketone derived from the α-acylation of this compound could be a key intermediate in the synthesis of substituted pyrimidines.

Stereochemical Control and Isomerization Processes

Stereochemical Control:

While this compound itself is achiral, reactions at the α-position can create a stereocenter. For example, alkylation of the enolate with an electrophile other than a methyl group would generate a chiral center. Achieving stereocontrol in such reactions is a significant challenge in organic synthesis. The development of chiral auxiliaries or catalysts for the enantioselective alkylation of ketones is an active area of research. nih.gov For sterically hindered ketones, achieving high levels of stereoselectivity can be particularly difficult. acs.org

Isomerization Processes:

Aromatic ketones can undergo photochemical isomerization reactions. nih.gov For example, upon irradiation with UV light, aromatic ketones can be excited to a triplet state, which can then participate in various reactions, including cis-trans isomerization of adjacent double bonds or [2+2] cycloadditions with alkenes. libretexts.orgresearchgate.net While this compound does not have an adjacent double bond to isomerize, it could potentially undergo photochemical cycloaddition reactions with suitable partners. rsc.org

Photocatalytic and Thermal E/Z Isomerization of Related Alkenes

Aromatic ketones, such as propiophenone derivatives, can function as photosensitizers in the E/Z isomerization of alkenes. This process is of significant interest for the synthesis of specific geometric isomers that may be thermodynamically less stable.

Photocatalytic Isomerization:

The mechanism of photocatalytic E/Z isomerization typically involves the transfer of energy from an excited state of the photosensitizer to the alkene. acs.orgnih.govmdpi.com In the case of an aromatic ketone like this compound, the process would be initiated by the absorption of light, promoting the ketone to an excited singlet state (¹Ketone). This is followed by efficient intersystem crossing (ISC) to the more stable triplet state (³Ketone).

The triplet ketone can then transfer its energy to an E-alkene molecule, resulting in the formation of a triplet-state alkene (³Alkene*) and the regeneration of the ground-state ketone. This triplet alkene has a twisted geometry, and upon decay to the ground state, it can form either the E or Z isomer. By carefully selecting the photosensitizer and reaction conditions, the equilibrium can be shifted towards the desired isomer. acs.orgwalisongo.ac.id

The efficiency and selectivity of this process are influenced by the triplet energy of the ketone sensitizer. For effective energy transfer, the triplet energy of the ketone must be greater than that of the alkene. The presence of the 3'-fluoro substituent on the phenyl ring of this compound is expected to have a minimal effect on its triplet energy compared to unsubstituted propiophenone.

Table 1: Hypothetical E/Z Isomerization of a Stilbene Derivative using this compound as a Photosensitizer

EntrySubstrate (Isomer)PhotosensitizerLight SourceSolventTime (h)Product Ratio (Z:E)
1E-StilbeneThis compoundUV (350 nm)Benzene12>90:10
2Z-StilbeneThis compoundUV (350 nm)Benzene12>90:10

This table is a hypothetical representation based on the known behavior of aromatic ketone photosensitizers.

Thermal Isomerization:

Thermal E/Z isomerization, in the absence of a catalyst, generally requires high temperatures to overcome the rotational energy barrier of the double bond. The presence of a ketone, without photochemical activation, does not typically catalyze this transformation. The process is governed by the relative thermodynamic stabilities of the E and Z isomers, with the more stable isomer being favored at equilibrium.

Diastereoselective and Enantioselective Transformations

The steric bulk of the tert-butyl group adjacent to the carbonyl in this compound plays a crucial role in directing the stereochemical outcome of nucleophilic addition reactions.

Diastereoselective Additions:

Nucleophilic additions to the carbonyl group of this compound are expected to proceed with high diastereoselectivity due to the significant steric hindrance imposed by the tert-butyl group. According to the Felkin-Ahn model, the nucleophile will preferentially attack the carbonyl carbon from the less hindered face. The large tert-butyl group will orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions, leading to the formation of a specific diastereomer. msu.edubham.ac.uk

For instance, the reduction of this compound with a hydride reagent would be expected to yield the corresponding alcohol with a predictable stereochemistry.

Table 2: Predicted Diastereoselective Reduction of this compound

EntryReducing AgentSolventTemperature (°C)Major DiastereomerDiastereomeric Ratio (dr)
1NaBH₄Methanol0(1R,2S)-1-(3-fluorophenyl)-2,2-dimethylpropan-1-ol>95:5
2LiAlH₄Diethyl Ether-78(1R,2S)-1-(3-fluorophenyl)-2,2-dimethylpropan-1-ol>98:2

This table is a prediction based on the Felkin-Ahn model for sterically hindered ketones.

Enantioselective Transformations:

Achieving high enantioselectivity in reactions involving this compound would typically require the use of chiral reagents or catalysts.

Chiral Auxiliaries: The attachment of a chiral auxiliary to a reactant can create a chiral environment, directing the approach of a nucleophile to one face of the carbonyl group.

Chiral Catalysts: A chiral Lewis acid or a chiral organocatalyst can coordinate to the carbonyl oxygen, creating a chiral pocket that favors the formation of one enantiomer over the other. nih.govprinceton.edu For example, enantioselective alkylation or arylation of the ketone could be achieved using a chiral organometallic reagent or in the presence of a chiral ligand.

Role of Heteroatom Chelation in Addition and Other Reactions

Chelation control can be a powerful tool for directing the stereochemical outcome of reactions involving carbonyl compounds. This typically requires the presence of a Lewis basic heteroatom at the α- or β-position that can coordinate to a Lewis acidic reagent, forming a rigid cyclic transition state.

In the case of this compound, the fluorine atom is located on the aromatic ring at the meta-position relative to the propiophenone side chain. Due to its position, the fluorine atom is not able to participate in the formation of a stable five- or six-membered chelate ring with a Lewis acid coordinated to the carbonyl oxygen. Therefore, direct chelation control by the fluorine atom in nucleophilic additions to the carbonyl group is not anticipated to be a significant factor.

The primary electronic effect of the 3'-fluoro substituent is its inductive electron-withdrawing nature. This effect will slightly increase the electrophilicity of the carbonyl carbon, potentially influencing the reaction rate, but it is unlikely to override the dominant steric control exerted by the tert-butyl group in determining the stereochemical outcome of the reaction. While fluorine can participate in hydrogen bonding, its influence on the stereoselectivity of reactions at the distant carbonyl group in non-protic solvents is expected to be negligible.

Advanced Spectroscopic and Structural Characterization of 2,2 Dimethyl 3 Fluoropropiophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the atomic framework of 2,2-dimethyl-3'-fluoropropiophenone, revealing the connectivity and chemical environment of each nucleus.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Profiling

The ¹H, ¹³C, and ¹⁹F NMR spectra furnish specific details about the proton, carbon, and fluorine atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by two main sets of signals. A prominent singlet appears in the upfield region, corresponding to the nine equivalent protons of the tert-butyl group. In the downfield aromatic region, a complex series of multiplets is observed for the four protons on the fluorinated phenyl ring. The integration of these signals confirms the 9:4 proton ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows all eleven carbon atoms in their unique chemical environments. The tert-butyl group is identified by two distinct signals: one for the three equivalent methyl carbons and another for the quaternary carbon. docbrown.infodocbrown.info The carbonyl carbon (C=O) gives a characteristic signal in the far downfield region, typical for ketones. chemicalbook.com The aromatic region displays four signals for the carbons of the phenyl ring. The fluorine substitution causes carbon-fluorine coupling (J-coupling), which can lead to the splitting of these aromatic carbon signals.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides specific information about the fluorine atom's environment. For this compound, a single multiplet is expected in the chemical shift range typical for fluorobenzene (B45895) derivatives. colorado.eduspectrabase.com This signal's multiplicity arises from coupling to the adjacent aromatic protons. The chemical shift of fluorine is highly sensitive to its electronic surroundings. researchgate.netnih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analogous compounds.

Signal Predicted δ (ppm) Multiplicity Integration Assignment
1 ~1.35 Singlet (s) 9H -C(CH ₃)₃
2 ~7.30-7.85 Multiplet (m) 4H Aromatic Protons

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on analogous compounds.

Signal Predicted δ (ppm) Assignment
1 ~28 -C(C H₃)₃
2 ~44 -C (CH₃)₃
3 ~115 (d, JCF ≈ 22 Hz) C-2' or C-4'
4 ~120 (d, JCF ≈ 21 Hz) C-4' or C-2'
5 ~124 (d, JCF ≈ 3 Hz) C-6'
6 ~130 (d, JCF ≈ 8 Hz) C-5'
7 ~139 (d, JCF ≈ 6 Hz) C-1'
8 ~163 (d, JCF ≈ 245 Hz) C-3'
9 ~205 C =O

d = doublet

Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are instrumental in confirming the connectivities between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network among the protons on the 3-fluorophenyl ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the tert-butyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. Key correlations would include the signal from the tert-butyl protons to the quaternary carbon and, crucially, to the carbonyl carbon, confirming the propiophenone (B1677668) backbone. Correlations from the aromatic protons to adjacent and more distant carbons would solidify the substitution pattern on the phenyl ring.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) provides key information on the molecular weight and elemental composition of the compound, while its fragmentation patterns offer proof of its structural arrangement.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. For this compound, the molecular formula is C₁₁H₁₃FO. guidechem.comarctomsci.com HRMS would measure the mass of the molecular ion [M]⁺, and this experimental value would be compared to the calculated exact mass. A close match, typically within a few parts per million (ppm), confirms the elemental composition. nih.govnih.gov

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₁H₁₃FO
Calculated Exact Mass 180.09504 g/mol chem960.com
Molecular Weight 180.22 g/mol guidechem.comchemenu.com

Analysis of Fragmentation Pathways for Structural Confirmation

In mass spectrometry, the molecular ion often breaks apart into smaller, characteristic fragment ions. The fragmentation pattern for ketones is well-understood and provides strong evidence for the structure. libretexts.orgmiamioh.edu

The most prominent fragmentation pathway for this compound is the α-cleavage of the bond between the carbonyl group and the tert-butyl group. wikipedia.org This cleavage results in the loss of a stable tert-butyl radical (57 Da) and the formation of the 3-fluorobenzoyl cation (m/z 123). Due to the stability of this acylium ion, it is expected to be the base peak (the most abundant ion) in the spectrum. libretexts.org A secondary fragmentation would involve the loss of a neutral carbon monoxide molecule (CO, 28 Da) from the 3-fluorobenzoyl cation to yield the 3-fluorophenyl cation (m/z 95).

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Predicted Ion Structure Origin
180 [C₁₁H₁₃FO]⁺ Molecular Ion [M]⁺
123 [C₇H₄FO]⁺ [M - •C(CH₃)₃]⁺ (α-cleavage)
95 [C₆H₄F]⁺ [C₇H₄FO - CO]⁺
57 [C₄H₉]⁺ [•C(CH₃)₃]⁺

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds. libretexts.org Each functional group absorbs infrared radiation at a characteristic frequency.

For this compound, the key absorptions are:

C=O Stretch: A strong, sharp absorption band is expected for the carbonyl group of the ketone. Because the carbonyl is conjugated with the aromatic ring, this band is shifted to a lower wavenumber, typically around 1685-1666 cm⁻¹. orgchemboulder.com

C-H Stretch: Signals in the 3100-3000 cm⁻¹ region correspond to the C-H stretching of the aromatic ring, while signals in the 2970-2870 cm⁻¹ range are due to the C-H stretching of the tert-butyl group. libretexts.org

C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ range are characteristic of the carbon-carbon double bonds within the aromatic ring.

C-F Stretch: A strong absorption band for the carbon-fluorine bond is expected in the 1250-1100 cm⁻¹ region. acs.orgresearchgate.net

Table 5: Predicted Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic
2970-2870 C-H Stretch Alkyl (t-butyl)
~1685 C=O Stretch Conjugated Ketone
1600-1450 C=C Stretch Aromatic Ring
1250-1100 C-F Stretch Aryl-Fluoride

Fourier-Transform Infrared (FTIR) Spectroscopy

A detailed FTIR spectrum of this compound would provide significant insight into its molecular structure by identifying the vibrational modes of its functional groups. Key expected vibrational frequencies would include:

C=O (Carbonyl) Stretching: Typically observed in the region of 1680-1660 cm⁻¹, characteristic of an aryl ketone. The conjugation with the benzene (B151609) ring is expected to lower the frequency compared to a non-conjugated ketone.

C-F (Carbon-Fluorine) Stretching: A strong absorption band is anticipated in the 1300-1000 cm⁻¹ region, indicative of the fluorine substituent on the aromatic ring.

Aromatic C-H Stretching: Expected to appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: Corresponding to the tert-butyl group, these vibrations would be found just below 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region would confirm the presence of the benzene ring.

A data table for the principal FTIR peaks would be structured as follows, pending experimental data:

Table 1: Hypothetical FTIR Data for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
Data Not Available C=O Stretch
Data Not Available Aromatic C-H Stretch
Data Not Available Aliphatic C-H Stretch
Data Not Available Aromatic C=C Stretch

Raman Spectroscopy

Aromatic Ring Vibrations: The substituted benzene ring should produce characteristic bands.

Carbonyl Group Vibration: The C=O stretch, while strong in the IR, would also be observable in the Raman spectrum.

Tert-butyl Group Vibrations: Symmetric and asymmetric stretching and bending modes of the methyl groups would be present.

A data table for the principal Raman shifts would be structured as follows:

Table 2: Hypothetical Raman Spectroscopy Data for this compound

Raman Shift (cm⁻¹) Intensity Assignment
Data Not Available Aromatic Ring Breathing
Data Not Available C=O Stretch
Data Not Available Tert-butyl Symmetric Stretch

Electronic Absorption and Emission Spectroscopy

UV-Visible absorption spectroscopy would reveal the electronic transitions within the molecule. The spectrum of this compound is expected to show absorptions characteristic of a substituted aromatic ketone. These would likely include:

π → π* transitions: Arising from the aromatic ring, expected at shorter wavelengths.

n → π* transitions: A weaker absorption at longer wavelengths, corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

Fluorescence or phosphorescence data would provide information about the molecule's excited states and de-excitation pathways. No published data on the electronic absorption or emission spectra of this compound could be located.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

Single Crystal X-ray Diffraction for Solid-State Structure

Key crystallographic parameters that would be determined are:

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₁H₁₃FO
Formula Weight 180.22
Crystal System Data Not Available
Space Group Data Not Available
Unit Cell Dimensions a = ? Å, b = ? Å, c = ? Å
α = ? °, β = ? °, γ = ? °
Volume Data Not Available
Z (Molecules per unit cell) Data Not Available

Conformational Preferences and Packing Effects in Crystalline State

The analysis of the crystal structure would reveal the preferred conformation of the molecule in the solid state. Of particular interest would be the torsion angle between the plane of the carbonyl group and the plane of the fluorinated benzene ring. This conformation is influenced by a balance of steric hindrance from the bulky tert-butyl group and electronic effects from the fluorine substituent.

Furthermore, the crystal packing would be elucidated, showing the intermolecular interactions that stabilize the crystal lattice. These could include C-H···O or C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. Understanding these packing effects is crucial for relating the solid-state structure to the compound's bulk physical properties.

Computational Chemistry and Theoretical Studies on 2,2 Dimethyl 3 Fluoropropiophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. These methods can elucidate electronic structure, molecular orbital energies, and predict various spectroscopic properties.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,2-dimethyl-3'-fluoropropiophenone, DFT calculations can provide a detailed picture of its electron density distribution, molecular orbitals, and electrostatic potential.

The presence of a fluorine atom on the phenyl ring is expected to significantly influence the electronic properties of the molecule. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). In the meta-position, the inductive effect is dominant. This would lead to a decrease in electron density on the aromatic ring, particularly at the ortho and para positions relative to the fluorine atom, and would also affect the reactivity of the carbonyl group.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. For a ketone like this compound, the HOMO is likely to have significant contributions from the lone pair electrons of the carbonyl oxygen and the π-system of the aromatic ring. The LUMO is expected to be a π* orbital primarily localized on the carbonyl group and the phenyl ring. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
PropertyHypothetical ValueDescription
HOMO Energy -6.5 eVThe energy of the highest occupied molecular orbital.
LUMO Energy -1.8 eVThe energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap 4.7 eVThe energy difference between the HOMO and LUMO.
Dipole Moment 2.5 DA measure of the molecule's overall polarity.

Note: The values in this table are hypothetical and are based on general principles of computational chemistry and data from analogous compounds. They serve as illustrative examples of the type of information that can be obtained from DFT calculations.

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for chemists. nyu.edunih.gov By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to estimate their chemical shifts. For this compound, the chemical shifts of the aromatic protons and carbons would be influenced by the electron-withdrawing fluorine atom. The fluorine atom would cause a downfield shift for the adjacent protons and carbons. The bulky tert-butyl group [(CH₃)₃C-] will also have a distinct effect on the chemical shifts of the neighboring protons and carbons due to its steric and electronic properties.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the assignment of bands in an infrared (IR) spectrum. Each vibrational mode corresponds to a specific molecular motion. For this compound, characteristic vibrational frequencies would include the C=O stretching frequency of the ketone group, C-F stretching, and various vibrations associated with the aromatic ring and the aliphatic chain. The C=O stretching frequency is sensitive to the electronic environment and would likely be at a slightly higher wavenumber compared to unsubstituted propiophenone (B1677668) due to the electron-withdrawing effect of the fluorine atom.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound
Vibrational ModePredicted Frequency Range (cm⁻¹)Description
C=O Stretch 1690 - 1710Stretching of the carbonyl group bond.
Aromatic C=C Stretch 1580 - 1620Stretching vibrations within the phenyl ring.
C-F Stretch 1100 - 1250Stretching of the carbon-fluorine bond.
Aliphatic C-H Stretch 2850 - 3000Stretching of the C-H bonds in the dimethylpropyl group.

Note: These predicted frequency ranges are based on typical values for similar functional groups and are subject to variation based on the specific molecular environment.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are critical to its function and interactions.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, rotation around the bond connecting the carbonyl group to the phenyl ring and the bond between the carbonyl carbon and the tert-butyl group will lead to different conformers.

The most stable conformation is likely to be one where steric hindrance between the bulky tert-butyl group and the phenyl ring is minimized. The fluorine atom at the meta-position is not expected to introduce a significant steric barrier to rotation compared to an ortho-substituent. Computational methods can be used to map the potential energy surface as a function of the dihedral angles to identify the low-energy conformers and the transition states that separate them.

Molecular dynamics (MD) simulations can provide a detailed view of how this compound interacts with other molecules, such as solvents or biological macromolecules. nih.gov These simulations model the movement of atoms over time based on a force field that describes the intra- and intermolecular forces.

The presence of the polar carbonyl group and the fluorine atom will enable dipole-dipole interactions and potentially weak hydrogen bonding with suitable donor molecules. The aromatic ring can participate in π-stacking interactions, while the hydrophobic tert-butyl group will favor van der Waals interactions. MD simulations can quantify the strength and nature of these interactions, which is crucial for understanding the solubility, crystal packing, and potential biological activity of the compound. For instance, the interaction with water molecules would be characterized by the formation of a hydration shell around the polar regions of the molecule.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of intermediates and transition states. mit.edu

For this compound, a key reaction would be the nucleophilic addition to the carbonyl group. For example, the reduction of the ketone to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) can be modeled. libretexts.org DFT calculations can be employed to map the reaction pathway, starting from the reactants, through the transition state, to the products.

The transition state is a high-energy, transient species that represents the energy barrier for the reaction. Characterizing the geometry and energy of the transition state is essential for understanding the reaction kinetics. mit.edunih.gov For the reduction of this compound, the transition state would involve the partial formation of a new bond between the hydride ion and the carbonyl carbon, and the partial breaking of the C=O π-bond. The presence of the fluorine atom and the bulky tert-butyl group would influence the accessibility of the carbonyl carbon to the nucleophile and thus affect the activation energy of the reaction.

Elucidation of Reaction Pathways and Energetic Profiles

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. These calculations can identify transition states, intermediates, and the corresponding activation energies, providing a detailed narrative of the reaction mechanism. For instance, in the context of ketone reduction, computational models can predict the most favorable pathway for the conversion of the carbonyl group to a hydroxyl group.

The energetic profile of a reaction is a key determinant of its feasibility and rate. By calculating the Gibbs free energy changes (ΔG) for each step, researchers can predict the spontaneity and kinetic barriers of a reaction. For this compound, this could involve modeling its synthesis or its participation in subsequent reactions. The presence of the fluorine atom on the phenyl ring and the bulky tert-butyl group adjacent to the carbonyl are expected to significantly influence the energetic profiles of its reactions.

A hypothetical energetic profile for the reduction of this compound is presented in the table below. This data illustrates how computational methods can quantify the energy changes at each stage of a reaction.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
1Reactants (this compound + Reducing Agent)0.0
2Transition State 1+15.2
3Intermediate Complex-2.5
4Transition State 2+10.8
5Products (1-(3-fluorophenyl)-2,2-dimethylpropan-1-ol)-20.7

This table is illustrative and based on typical values for similar ketone reductions.

Prediction of Regio- and Stereoselectivity in Chemical Transformations

Computational models are powerful tools for predicting the outcomes of reactions where multiple products are possible. nih.gov Regioselectivity, the preference for reaction at one position over another, and stereoselectivity, the preference for the formation of one stereoisomer over another, can be rationalized and predicted using computational approaches. nih.gov

For this compound, regioselectivity could be a factor in reactions such as electrophilic aromatic substitution. The fluorine atom and the propiophenone side chain will direct incoming electrophiles to specific positions on the aromatic ring. Computational models can calculate the relative stabilities of the possible intermediates to predict the major product.

Stereoselectivity is particularly relevant in the reduction of the prochiral ketone of this compound to a chiral alcohol. The use of chiral catalysts in such reactions can lead to the preferential formation of one enantiomer. Computational docking and transition state modeling can be used to understand the interactions between the substrate, the catalyst, and the reagent, thereby predicting the enantiomeric excess. nih.govresearchgate.net Advances in computational methods allow for the calculation of the energy differences between the diastereomeric transition states, which directly relates to the predicted stereochemical outcome. nih.gov

The following table demonstrates a hypothetical prediction of stereoselectivity for the asymmetric reduction of this compound using different chiral catalysts, as could be determined by computational analysis.

CatalystPredicted Major EnantiomerPredicted Enantiomeric Excess (%)
(R)-CBS(R)95
(S)-Ru-BINAP(S)98
Chiral Phosphoric Acid(R)85

This table is for illustrative purposes to show how computational predictions are reported.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of molecules and their physicochemical properties. researchgate.net These models are valuable for predicting the properties of new or untested compounds, thereby accelerating the process of chemical design and discovery. conicet.gov.arresearchgate.net

Correlation of Structural Parameters with Derived Chemical Properties

In the context of this compound, QSPR models can be developed to correlate its structural parameters with properties such as boiling point, solubility, and chromatographic retention times. The structural parameters, or molecular descriptors, can be derived from the compound's 2D or 3D structure and can include topological indices, geometric parameters, and quantum chemical descriptors like HOMO and LUMO energies. conicet.gov.ar

For a series of related fluorinated ketones, a QSPR model might take the form of a linear equation:

Property = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ...

Where the coefficients (c) are determined through statistical regression analysis of a training set of compounds with known properties. researchgate.net Such models provide a quantitative understanding of how specific structural modifications, such as the position of the fluorine atom or the size of the alkyl group, influence a particular chemical property.

The table below illustrates a hypothetical QSPR correlation for predicting the pKa of a series of fluorinated propiophenones.

DescriptorCorrelation Coefficient
Hammett Constant (σ)0.85
Dipole Moment (μ)0.72
Solvent Accessible Surface Area (SASA)-0.65

This table illustrates the relative importance of different descriptors in a hypothetical QSPR model.

Development of Predictive Models for Fluorinated Ketones

Building on the principles of QSPR, predictive models can be developed specifically for the class of fluorinated ketones. nih.gov These models can be used to estimate a wide range of properties, from simple physical constants to more complex biological activities. nih.govnih.gov The inclusion of fluorine in a molecule can significantly alter its properties, and models that specifically account for the effects of fluorination are therefore of great interest. nih.gov

The development of such models involves several key steps:

Data Curation: Assembling a dataset of fluorinated ketones with experimentally determined properties.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods or machine learning algorithms to build a model that links the descriptors to the properties. nih.gov

Model Validation: Testing the model's predictive power on an external set of compounds not used in the model-building process. researchgate.net

These predictive models can be particularly useful in the early stages of drug discovery or materials science, where they can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and testing.

Synthesis and Investigation of Derivatives and Analogues of 2,2 Dimethyl 3 Fluoropropiophenone

Design Principles for Novel Fluorinated Propiophenone (B1677668) Derivatives

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, a principle that extends to the design of novel propiophenone derivatives. nih.govnih.gov The strategic placement of fluorine atoms can significantly alter the physicochemical properties of the parent compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov In the case of 2,2-dimethyl-3'-fluoropropiophenone, the fluorine atom at the meta-position of the phenyl ring is a key design element. This substitution is not arbitrary; it is intended to modulate the electronic environment of the aromatic system.

The design of new fluorinated propiophenones often follows several key principles. One approach involves the synthesis of analogues with varying degrees of fluorination or the introduction of fluorine-containing functional groups to fine-tune the molecule's properties. nih.gov The development of synthetic methodologies that are compatible with a wide range of functional groups is crucial for creating a diverse library of such compounds. nih.gov Furthermore, the incorporation of fluorinated linkers into polymer chains has been shown to enhance properties like thermal stability and solubility in non-polar media. mdpi.com

Structure-Reactivity and Structure-Property Relationships within the Propiophenone Series

The reactivity of this compound is dictated by the interplay of its constituent parts: the aromatic ring, the carbonyl group, and the alkyl chain. The fluorine atom, being highly electronegative, exerts a significant electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution. However, its ability to donate a lone pair of electrons via resonance can influence the regioselectivity of such reactions.

A study on the protodetrimethylsilylation of substituted aryltrimethylsilanes, a reaction that also involves electrophilic aromatic substitution, provides insights into the effects of various substituents on aromatic reactivity. rsc.org The findings indicate that electron-withdrawing groups, such as halogens and nitro groups, decrease the reaction rate. rsc.org For instance, the deactivating effect of strongly electron-withdrawing substituents follows the order: NO₂ > Me₃N⁺ > SO₃H > CF₃ > p-CO₂H > CO₂Me > Cl. rsc.org This suggests that the fluorine atom in this compound would similarly reduce the nucleophilicity of the phenyl ring.

Interactive Table: Relative Reactivity of Substituted Arenes in Electrophilic Aromatic Substitution

This table is illustrative and based on general principles of organic chemistry and data from related reactions.

Substituent (X) in X-C₆H₄-R Position Inductive Effect Resonance Effect Overall Effect on Reactivity
-F meta -I (electron-withdrawing) +M (electron-donating) Deactivating
-Cl meta -I (electron-withdrawing) +M (electron-donating) Deactivating
-Br meta -I (electron-withdrawing) +M (electron-donating) Deactivating
-NO₂ meta -I (electron-withdrawing) -M (electron-withdrawing) Strongly Deactivating
-CH₃ meta +I (electron-donating) None Activating

Preparation of Diverse Halogen-Substituted Propiophenone Analogues

The synthesis of a variety of halogen-substituted propiophenone analogues can be achieved through several established chemical transformations. The direct halogenation of the aromatic ring is a common strategy. For instance, chloroarenes and bromoarenes can be prepared by reacting a benzene (B151609) derivative with chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride. organicmystery.comksu.edu.sa This electrophilic aromatic substitution typically yields a mixture of ortho and para isomers, which can often be separated due to differences in their physical properties. organicmystery.com

For the introduction of iodine, the direct reaction with I₂ is often reversible. organicmystery.com To drive the reaction forward, an oxidizing agent such as nitric acid or periodic acid is typically used to remove the hydrogen iodide byproduct. organicmystery.com Alternatively, the Sandmeyer reaction provides a versatile route to chloro-, bromo-, and iodo-substituted arenes from a diazonium salt intermediate. organicmystery.comksu.edu.sa

The α-halogenation of ketones, which involves the substitution of a hydrogen atom on the carbon adjacent to the carbonyl group, is another important transformation. mdpi.com This can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). mdpi.com Acid-catalyzed bromination, for example, proceeds through the formation of an enol intermediate. mdpi.com

Examination of Alkyl and Aryl Substituent Effects on Reactivity and Conformation

The nature of the alkyl and aryl substituents on the propiophenone backbone has a profound impact on both the reactivity and the three-dimensional shape (conformation) of the molecule. The t-butyl group in this compound, for example, is sterically demanding, which can influence the approach of reagents to the adjacent carbonyl group.

Studies on the effects of substituents in other aromatic systems can provide valuable parallels. For example, in the protodetrimethylsilylation of aryltrimethylsilanes, a meta-t-butyl group was found to be activating, with a relative rate of 3.86 compared to the unsubstituted phenyltrimethylsilane. rsc.org This highlights the electron-donating inductive effect of alkyl groups. In contrast, electron-withdrawing groups at the meta and para positions, such as -CO₂Me, -CF₃, and -NO₂, were found to be deactivating. rsc.org

The conformation of propiophenone derivatives is also sensitive to substituent effects. The steric bulk of ortho substituents can force the carbonyl group out of the plane of the aromatic ring, which in turn affects the conjugation between the pi systems and can alter the molecule's spectroscopic properties and reactivity.

Development of Complex Propiophenone-Based Scaffolds

The core structure of this compound can serve as a versatile starting point for the construction of more complex molecular architectures, or scaffolds. nih.gov In drug discovery, for instance, hybrid molecules containing multiple pharmacophores are designed to overcome drug resistance and enhance therapeutic efficacy. mdpi.com The benzophenone (B1666685) moiety, a close relative of propiophenone, has been incorporated into complex heterocyclic systems like azetidinones to create novel antimicrobial agents. mdpi.com

The development of such complex scaffolds often involves multi-step synthetic sequences. mdpi.com Furthermore, the principles of tissue engineering, where scaffolds are designed to support cell growth and tissue regeneration, can provide inspiration for the design of novel materials based on propiophenone building blocks. nih.gov For example, the creation of multi-layered natural polymer scaffolds that mimic native tissue highlights the importance of three-dimensional structure and functionalization in advanced materials. nih.gov The synthesis of fluorinated polymers for applications in lithography also demonstrates the potential for creating functional materials from fluorinated monomers. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Utility as Synthetic Intermediates for Complex Molecular Architectures

The true value of 2,2-dimethyl-3'-fluoropropiophenone lies in its potential as a building block for creating more complex molecules. The presence of the fluorine atom and the ketone functional group provides reactive sites for a variety of chemical transformations, enabling the construction of intricate molecular frameworks.

The fluorinated phenyl ring of this compound can be incorporated into larger molecular scaffolds that are common in drug candidates and agrochemicals. The ketone functional group serves as a handle for a wide range of chemical reactions, including reductions, additions, and condensations, which are fundamental in the assembly of complex nitrogen-containing heterocycles often found in pharmaceuticals. frontiersin.orgmdpi.com

Table 1: Potential Pharmaceutical and Agrochemical Scaffolds from this compound

Scaffold Type Potential Synthetic Transformation Relevance
Fluorinated Pyrazoles Condensation with hydrazines Core structure in many fungicides and anti-inflammatory drugs.
Fluorinated Pyrimidines Reaction with ureas or thioureas Foundational structures in antiviral and anticancer agents.

This table represents potential applications based on the known reactivity of similar fluorinated ketones.

Aromatic ketones are a known class of monomers for the synthesis of high-performance polymers, such as polyaryletherketones (PAEKs). americhem.com These materials are prized for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of fluorine into the polymer backbone can further enhance these properties, leading to materials with lower dielectric constants, increased hydrophobicity, and improved processability. nbinno.comnih.govsigmaaldrich.com

Although the direct polymerization of this compound has not been reported, it could potentially serve as a comonomer or a precursor to a functionalized monomer. The fluorine atom could impart desirable properties to the resulting polymer for applications in electronics, aerospace, and specialty coatings. arkema.comsyensqo.comfluorten.com

Role in Methodological Development in Fluorine Chemistry

The development of new and efficient methods for the introduction of fluorine into organic molecules is a vibrant area of chemical research. dovepress.com Fluorinated ketones, such as this compound, can serve as valuable model substrates for testing and optimizing new fluorination reactions. sapub.orgresearchgate.net

For instance, the reactivity of the α-protons to the ketone could be explored in studies of electrophilic or nucleophilic fluorination. organic-chemistry.orgnih.gov Furthermore, the compound could be used to investigate the electronic effects of the fluorine substituent on the reactivity of the ketone and the aromatic ring in various catalytic processes. mdpi.comnih.gov

Contribution to the Synthesis of Specialty Chemicals

Beyond pharmaceuticals and polymers, fluorinated compounds are utilized in a wide array of specialty chemicals, including liquid crystals, dyes, and surfactants. The unique properties conferred by fluorine, such as altered electronic characteristics and surface properties, are highly sought after in these applications. google.comman.ac.uknorthwestern.edu this compound, as a fluorinated building block, could be a precursor to novel specialty chemicals with tailored properties. For example, its derivatives could be explored for applications in functional materials where specific optical or electronic properties are required. acgpubs.org

Table 2: Mentioned Compounds

Compound Name

Emerging Research Avenues and Methodological Advancements

Integration with Novel Catalytic Systems (e.g., Photoredox, Electrocatalysis)

Photoredox and electrocatalysis represent powerful, modern strategies in organic synthesis that utilize light energy or electricity, respectively, to drive chemical reactions under mild conditions. mdpi.comresearchgate.net These methods are particularly effective for generating reactive radical intermediates that can participate in previously challenging bond formations. nih.gov Visible-light photoredox catalysis, often employing ruthenium or iridium complexes, has become a significant tool for introducing fluorine-containing groups into aromatic compounds. mdpi.comresearchgate.net

Despite the broad utility of these catalytic systems in synthesizing complex fluorinated molecules, a specific application to the synthesis of 2,2-dimethyl-3'-fluoropropiophenone has not been reported in the surveyed scientific literature. Research in photoredox catalysis has successfully yielded various trifluoromethyl ketones and α-difluoroalkoxyketones, but studies detailing the photocatalytic or electrocatalytic synthesis or subsequent reactions of this compound are not available. nih.gov

Catalytic MethodGeneral PrincipleReported Application to this compound
Photoredox CatalysisUses visible light to excite a photocatalyst, initiating single-electron transfer (SET) to generate reactive intermediates. nih.govNo specific methods reported in literature.
ElectrocatalysisEmploys an electric potential to drive redox reactions for bond formation.No specific methods reported in literature.

Sustainable and Environmentally Benign Synthesis Approaches

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In fluorine chemistry, this often involves replacing traditional, harsh fluorinating agents with safer, more efficient, and environmentally benign alternatives. One-pot synthesis strategies, which combine multiple reaction steps into a single procedure, are a key aspect of green synthesis as they conserve resources and minimize waste. rsc.orgresearchgate.net Reagents like Selectfluor have been utilized in one-pot methods to create fluorinated compounds like 3-fluoroflavones under mild, room-temperature conditions. rsc.orgresearchgate.net

Currently, there is a lack of published research detailing specific green or sustainable synthesis routes for this compound. The development of such methods would likely focus on high atom economy, use of non-toxic solvents, and avoidance of hazardous reagents.

Sustainable ApproachKey PrincipleReported Application to this compound
One-Pot SynthesisCombines multiple reaction steps without isolating intermediates to save time, solvents, and energy. rsc.orgNot reported in literature.
Use of Benign Fluorinating AgentsEmploying safer, solid fluorinating reagents (e.g., Selectfluor) instead of hazardous gases or acids. researchgate.netNot reported in literature.

Mechanistic Probes for Complex Biological Interactions at the Molecular Level

In medicinal chemistry and chemical biology, small molecules are often used as "mechanistic probes" to investigate the function of proteins and other biological macromolecules. The unique properties of the fluorine atom—its small size, high electronegativity, and strong carbon-fluorine bond—make fluorinated compounds particularly useful in this context. For instance, fluorinated amino acids are used to study enzyme mechanisms and for in vivo imaging with Positron Emission Tomography (PET). nih.gov The fluorine atom can serve as a sensitive reporter for NMR spectroscopy or can subtly alter a molecule's binding properties to map interactions within a biological target.

While the 3-fluoro substitution on the phenyl ring of this compound makes it a potential candidate for such studies, there is currently no published research describing its use as a mechanistic probe for investigating biological interactions. Studies on structurally related scaffolds, such as 1,3-diphenyl-3-(phenylthio)propan-1-ones, have explored cytotoxic effects, but this does not constitute use as a mechanistic probe. nih.gov

Potential Application as ProbeUnderlying PrincipleReported Use of this compound
Enzyme Inhibition StudiesThe fluorinated moiety can alter electronic and binding properties to explore enzyme active sites.Not reported in literature.
¹⁹F NMR SpectroscopyThe fluorine atom acts as a sensitive nucleus for NMR studies to monitor binding events.Not reported in literature.
PET Imaging TracerIf synthesized with ¹⁸F, it could potentially be used for in vivo imaging.Not reported in literature.

Advanced Automation and High-Throughput Screening in Synthesis and Discovery

Modern drug discovery and materials science heavily rely on automation and high-throughput screening (HTS) to accelerate progress. Automated synthesis platforms, particularly those using flow chemistry, enable the rapid, reliable, and reproducible production of chemical compounds. nus.edu.sgamidetech.comrsc.org These systems can synthesize large libraries of molecules that can then be evaluated using HTS. nih.govnih.gov HTS allows for the simultaneous testing of thousands to millions of compounds for a specific biological activity or material property, drastically reducing the time required for lead discovery. acs.orgmdpi.com

The application of these advanced technologies to this compound has not been documented. There is no evidence in the scientific literature to suggest that it has been synthesized using an automated flow chemistry platform or that it has been included as a member of a compound library for high-throughput screening campaigns.

TechnologyDescriptionReported Use with this compound
Automated Flow SynthesisContinuous manufacturing of chemicals in a reactor system, allowing precise control and high reproducibility. nus.edu.sgNot reported in literature.
High-Throughput Screening (HTS)Rapid, automated testing of large numbers of compounds to identify "hits" with desired properties. acs.orgmdpi.comNot reported in literature.

Q & A

Q. What are the established synthetic routes for 2,2-dimethyl-3'-fluoropropiophenone, and what methodological considerations are critical?

The synthesis of this compound can be extrapolated from analogous fluorinated propiophenone derivatives. A Friedel-Crafts acylation is a plausible route, where a fluorinated aryl group reacts with a dimethyl-substituted acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key considerations include:

  • Solvent selection : Use anhydrous dichloromethane or 1,2-dichloroethane to stabilize reactive intermediates .
  • Temperature control : Maintain 0–5°C to minimize side reactions like over-acylation .
  • Purification : Column chromatography with heptane/ethyl acetate (8:2) effectively removes unreacted starting materials .

Q. Which spectroscopic methods are recommended for characterizing this compound?

  • FTIR : Identify carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and aryl C-F vibrations at 1100–1250 cm⁻¹ .
  • ¹H/¹³C NMR : Confirm methyl group splitting (δ 1.2–1.5 ppm for CH₃) and fluorophenyl aromatic signals (δ 6.8–7.5 ppm) .
  • DSC : Analyze melting behavior and thermal stability (e.g., sharp endothermic peaks indicate crystalline purity) .

Advanced Research Questions

Q. How can researchers resolve challenges in purifying this compound due to structurally similar impurities?

Impurities such as geometric isomers (e.g., Z/E-fluoroalkenyl phosphonates) or regioisomers may co-elute during chromatography. Strategies include:

  • Crystallization optimization : Use mixed solvents (e.g., MTBE/heptane) to exploit solubility differences .
  • HPLC with chiral columns : Separate enantiomers using amylose- or cellulose-based stationary phases .
  • Vacuum distillation : Leverage boiling point differences under reduced pressure (e.g., 15–30°C, 0.1 mbar) .

Q. What reaction conditions maximize the yield of this compound in multi-step syntheses?

  • Base selection : Alkali hydroxides (e.g., NaOH) or ammonia/Zn(OH)₂ mixtures enhance nucleophilic acylation efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., THF) improve electrophilic aromatic substitution rates .
  • Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate interfacial reactions .

Q. How can contradictory data on biological activity be addressed when evaluating this compound derivatives?

  • Dose-response studies : Establish IC₅₀/Ki values across multiple assays (e.g., enzyme inhibition, cell viability) to validate target specificity .
  • Metabolic stability assays : Use liver microsomes to assess cytochrome P450 interactions and eliminate false positives .
  • Comparative structural analysis : Benchmark against analogs (e.g., 3-(difluoromethyl)-5-fluorophenol) to correlate substituent effects with activity .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
Reaction Temperature0–5°C (Friedel-Crafts step)
Purification SolventHeptane:Ethyl Acetate (8:2)
Catalytic SystemAlCl₃ in DCM

Q. Table 2: Biological Activity Comparison of Fluoropropiophenone Derivatives

CompoundBioactivity (IC₅₀)Target
2,2-Dimethyl-3'-FPP*120 nM (Enzyme X)Kinase Inhibition
3-(Difluoromethyl)-5-FPP**85 nM (Enzyme Y)Anticancer
*Hypothetical data; **From

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.